molecular formula C10H9ClN2O2S B12117816 1,3,4-OXADIAZOLE-2-THIOL, 5-((4-CHLORO-m-TOLYLOXY)METHYL)- CAS No. 72384-92-0

1,3,4-OXADIAZOLE-2-THIOL, 5-((4-CHLORO-m-TOLYLOXY)METHYL)-

Cat. No.: B12117816
CAS No.: 72384-92-0
M. Wt: 256.71 g/mol
InChI Key: NUSNEUGVDAPAPW-UHFFFAOYSA-N
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Description

5-(4-Chloro-3-methyl-phenoxymethyl)-[1,3,4]oxadiazole-2-thiol is a heterocyclic compound that belongs to the oxadiazole family. This compound is characterized by its unique structure, which includes a 1,3,4-oxadiazole ring substituted with a 4-chloro-3-methyl-phenoxymethyl group and a thiol group at the 2-position. The presence of these functional groups imparts significant biological and chemical properties to the compound, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chloro-3-methyl-phenoxymethyl)-[1,3,4]oxadiazole-2-thiol typically involves the cyclization of acylthiosemicarbazide precursors. One common method includes the reaction of 4-chloro-3-methylphenol with chloroacetic acid to form 4-chloro-3-methylphenoxyacetic acid. This intermediate is then converted to its corresponding hydrazide, which undergoes cyclization with carbon disulfide and potassium hydroxide to yield the desired oxadiazole-thiol compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

5-(4-Chloro-3-methyl-phenoxymethyl)-[1,3,4]oxadiazole-2-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-(4-Chloro-3-methyl-phenoxymethyl)-[1,3,4]oxadiazole-2-thiol involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Chlorophenoxy)-methyl-1,3,4-oxadiazole-2-thiol
  • 5-(2-Chloro-phenoxymethyl)-1,3,4-oxadiazole-2-thiol
  • 5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-thiol

Comparison

Compared to its analogs, 5-(4-Chloro-3-methyl-phenoxymethyl)-[1,3,4]oxadiazole-2-thiol exhibits unique properties due to the presence of the methyl group on the phenyl ring. This methyl group can influence the compound’s lipophilicity, solubility, and overall biological activity. For instance, the methyl group may enhance the compound’s ability to cross biological membranes, increasing its bioavailability and efficacy .

Properties

CAS No.

72384-92-0

Molecular Formula

C10H9ClN2O2S

Molecular Weight

256.71 g/mol

IUPAC Name

5-[(4-chloro-3-methylphenoxy)methyl]-3H-1,3,4-oxadiazole-2-thione

InChI

InChI=1S/C10H9ClN2O2S/c1-6-4-7(2-3-8(6)11)14-5-9-12-13-10(16)15-9/h2-4H,5H2,1H3,(H,13,16)

InChI Key

NUSNEUGVDAPAPW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OCC2=NNC(=S)O2)Cl

Origin of Product

United States

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